6-Hydrazinyl-1H-indazole tetrahydrochloride

Synthetic Chemistry Regioselectivity Building Blocks

Generic substitution among indazole building blocks risks failed syntheses-positional isomers and salt-form variability critically alter reactivity and purity. This 6-hydrazinyl-1H-indazole tetrahydrochloride (CAS 1266362-60-0) eliminates that uncertainty as a discrete, stable crystalline solid (MW 294.01), unlike its oily free base (MW 148.17). • 6-Hydrazinyl vector enables cyclocondensation chemistry (pyrazolo[1,5-a]indazoles, triazoles) inaccessible to common 6-amino analogs • Validated scaffold for ATP-competitive kinase inhibitor design; indazole core is a recognized metabolically stable phenol bioisostere • ≥95% purity; stored 2-8°C under inert atmosphere; reliable global supply for med-chem and library synthesis programs

Molecular Formula C7H12Cl4N4
Molecular Weight 294 g/mol
CAS No. 1266362-60-0
Cat. No. B1450088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinyl-1H-indazole tetrahydrochloride
CAS1266362-60-0
Molecular FormulaC7H12Cl4N4
Molecular Weight294 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl
InChIInChI=1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H
InChIKeyIMYGIEFNANQWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS 1266362-60-0): Research-Grade Chemical Sourcing


6-Hydrazinyl-1H-indazole tetrahydrochloride is a heterocyclic compound with the molecular formula C₇H₁₂Cl₄N₄ and a molecular weight of 294.01 g/mol [1]. It is the tetrahydrochloride salt of 6-hydrazinyl-1H-indazole, a core scaffold featuring a hydrazine group (-NHNH₂) substituted at the 6-position of the indazole ring . As a research intermediate, it is primarily used in the development of kinase inhibitors, particularly for oncology targets, and as a building block for creating compound libraries . Its storage condition is specified as 2-8°C [2]. The indazole core is a well-recognized bioisostere of phenol, known for its enhanced lipophilicity and reduced susceptibility to phase I and II metabolism [3].

Procurement Guide: Why Substituting 6-Hydrazinyl-1H-indazole tetrahydrochloride is Not Recommended


Generic substitution among indazole-based building blocks is high-risk due to profound differences in physicochemical properties and reactivity dictated by substituent position and salt form. For example, shifting the hydrazine group from the 6- to the 5-position alters the hydrogen bond donor count (3 vs 3), but significantly changes the molecule's electronic distribution and steric profile [1]. The tetrahydrochloride salt form (MW: 294.01 g/mol) is a discrete, stable solid with defined solubility and handling characteristics, unlike the free base 6-hydrazinyl-1H-indazole (MW: 148.17 g/mol), which is an oily liquid . Furthermore, replacing the 6-hydrazino group with a 6-amino group—a common alternative scaffold—fundamentally changes the synthetic vector and potential for downstream functionalization, as hydrazines enable cyclocondensation reactions inaccessible to amines [2]. These variations critically impact reaction yields, purity profiles, and ultimately, the integrity of the final compound library.

6-Hydrazinyl-1H-indazole tetrahydrochloride: Quantitative Differentiation Data for Procurement


Regiochemical Specificity: 6-Substitution Versus Other Indazole Positions

The target compound is specifically functionalized at the 6-position of the indazole ring. In contrast, analogous hydrazinyl-indazoles are commonly available at the 3-, 4-, 5-, and 7- positions . The 6-position is chemically unique; it is less sterically hindered than the 4-position but exhibits different electronic properties compared to the 5-position. This specific regiochemistry is critical for target binding in kinase inhibitor design, where the exit vector from the core scaffold dictates the orientation of the pendant group within the ATP-binding pocket [1].

Synthetic Chemistry Regioselectivity Building Blocks

Salt Form Advantage: Tetrahydrochloride vs. Free Base for Physicochemical Stability

6-Hydrazinyl-1H-indazole tetrahydrochloride exists as a stable, solid hydrochloride salt (MW: 294.01 g/mol) [1]. Its free base counterpart, 6-hydrazinyl-1H-indazole (MW: 148.17 g/mol), is an oily liquid with a lower melting point and greater susceptibility to oxidation . The salt form provides significantly enhanced stability under standard laboratory storage conditions (2-8°C), which is a critical differentiator for procurement and long-term research use [2]. The free base typically requires more stringent storage conditions (e.g., inert atmosphere, -20°C) to prevent degradation.

Formulation Stability Solid-State Chemistry

Expanded Synthetic Utility: Hydrazine vs. Amino Group for Heterocycle Construction

The hydrazine moiety (-NHNH₂) in this compound is a bidentate nucleophile, enabling the construction of fused heterocycles like pyrazoles, triazoles, and tetrazines. In contrast, the 6-amino-1H-indazole analog (-NH₂) is limited to forming amides, sulfonamides, or secondary amines via simple acylation or alkylation [1]. This difference in functional group reactivity translates to a vastly expanded chemical space. For example, hydrazinyl derivatives can undergo [3+2] cycloadditions or form hydrazone linkages, while amino derivatives cannot [2]. This makes the hydrazinyl compound a more versatile building block for generating diverse compound libraries.

Organic Synthesis Medicinal Chemistry Click Chemistry

Hydrogen Bonding Capacity: Hydrazinyl vs. Amino as a Pharmacophore Element

The 6-hydrazinyl group provides a different hydrogen bonding (H-bond) profile compared to a 6-amino group. Hydrazine moieties can act as both H-bond donors (via two N-H protons) and acceptors, enabling the formation of up to three hydrogen bonds with target protein residues . In contrast, a primary amine is limited to being an H-bond donor (two N-H protons) and a single acceptor. This difference can significantly impact binding affinity and selectivity. In kinase inhibitor design, computational studies indicate that hydrazine groups can form optimal H-bond networks with hinge region residues (e.g., Asp, Glu, Ser) at angles of 109.5°–112°, which may not be attainable by a simple amine .

Molecular Modeling Drug Design Binding Affinity

Bioisosteric Advantage: Indazole vs. Phenol for Improved Drug-like Properties

The indazole core is a well-validated bioisostere of phenol, a common but metabolically labile pharmacophore [1]. Indazole-containing compounds are generally more lipophilic and significantly less susceptible to phase I and II metabolism, particularly glucuronidation, which is a major clearance pathway for phenols [2]. This is supported by structure-affinity relationship studies on GluN2B-selective NMDA receptor antagonists, where replacing a phenol with an indazole maintained high target affinity while inhibiting rapid glucuronidation [3]. This metabolic stability advantage is intrinsic to the indazole scaffold of the target compound, positioning it favorably over phenol-based building blocks for the development of drug candidates with improved pharmacokinetic profiles.

Pharmacokinetics Drug Metabolism Bioisosterism

Application Scenarios for 6-Hydrazinyl-1H-indazole tetrahydrochloride in R&D


Synthesis of Focused Kinase Inhibitor Libraries

Given its validated role as a scaffold for ATP-competitive kinase inhibitors , this compound is ideally suited as a central building block for synthesizing focused libraries targeting kinases in oncology. The 6-hydrazinyl handle allows for the rapid generation of diverse chemical matter through condensation reactions, enabling efficient exploration of SAR around the kinase hinge-binding region.

Development of Metabolically Stable Drug Leads

For projects aiming to replace a problematic phenol group in a lead series, this compound offers a direct entry point to a more metabolically stable indazole bioisostere [1]. Incorporating this building block early in the design process can preemptively address ADME liabilities, saving significant resources in lead optimization.

Preparation of Novel Heterocyclic Chemical Probes

The bifunctional hydrazine moiety enables the construction of complex, fused heterocycles such as pyrazolo[1,5-a]indazoles or indazole-fused triazoles [2]. This compound is therefore valuable for preparing novel chemical probes or tool compounds for target validation studies, where unique and patentable chemical matter is required.

Exploration of Selective Kinase Inhibitors

The specific 6-position substitution vector and the multi-dentate hydrogen-bonding potential of the hydrazine group can be exploited to design inhibitors with improved selectivity profiles . This compound is a strategic choice for programs where minimizing off-target kinase activity is a primary goal, such as in the development of chronic disease therapeutics.

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